molecular formula C20H32N6Na2O12S2 B12060206 L-Glutathione, oxidized (sodium salt)

L-Glutathione, oxidized (sodium salt)

Cat. No.: B12060206
M. Wt: 658.6 g/mol
InChI Key: ZEKBVFGHHPPFBI-JIWRMXRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutathione, oxidized (GSSG), is an oxidized form of the antioxidant L-glutathione (GSH). Glutathione is a tripeptide composed of three amino acids: glutamate, cysteine, and glycine. GSSG is produced when GSH reacts with hydroperoxides, catalyzed by glutathione peroxidases (GPXs). It serves as a critical component of the cellular redox system, maintaining the balance between reduced and oxidized forms .

Preparation Methods

Synthetic Routes::

    Enzymatic Reduction: GSSG can be synthesized enzymatically by reducing GSH using glutathione reductase (GR) and NADPH as a cofactor.

    Chemical Synthesis: Chemical methods involve the oxidation of GSH using oxidizing agents like hydrogen peroxide or disulfide compounds.

Industrial Production:: GSSG is produced on a smaller scale for research purposes. its industrial production is limited due to its instability and susceptibility to reduction back to GSH.

Chemical Reactions Analysis

Reactions Undergone::

    Redox Reactions: GSSG participates in redox reactions, acting as an electron donor or acceptor.

    Disulfide Exchange: GSSG can form mixed disulfides with other thiols.

    Hydrolysis: GSSG hydrolyzes to yield GSH and glutathione sulfonic acid.

Common Reagents and Conditions::

    Reduction: GR enzyme, NADPH, and physiological pH.

    Oxidation: Hydrogen peroxide (H₂O₂), disulfide compounds, or enzymatic reactions.

Major Products:: The primary product of GSSG reduction is GSH, restoring the cellular antioxidant pool.

Scientific Research Applications

GSSG plays pivotal roles in various fields:

    Cell Biology: Studying redox homeostasis, oxidative stress, and cell signaling.

    Medicine: Investigating diseases related to oxidative damage (e.g., neurodegenerative disorders, cancer).

    Industry: Used as a marker for cellular health and oxidative stress assessment.

Mechanism of Action

GSSG’s effects stem from its role in maintaining the GSH/GSSG ratio. It regulates redox-sensitive proteins, modulating cellular processes like apoptosis, detoxification, and gene expression. Molecular targets include GPXs, GR, and transcription factors.

Comparison with Similar Compounds

GSSG stands out due to its unique disulfide bridge and reversible conversion to GSH. Similar compounds include cysteine, N-acetyl-cysteine (NAC), and other thiol-containing antioxidants.

Remember that GSSG serves as a vital player in cellular redox balance, impacting health, disease, and therapeutic strategies

Properties

Molecular Formula

C20H32N6Na2O12S2

Molecular Weight

658.6 g/mol

InChI

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/t9-,10-,11-,12-;;/m0../s1

InChI Key

ZEKBVFGHHPPFBI-JIWRMXRASA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N.[Na].[Na]

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N.[Na].[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.